Cas no 876716-20-0 (3-(5-methyl-1H-tetrazol-1-yl)propanoic acid)
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Tetrazole-1-propanoicacid, 5-methyl-
- 3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid
- 3-(5-methyltetrazol-1-yl)propanoic acid
- 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid(SALTDATA: FREE)
- 3-(5-methyl-1H-tetrazol-1-yl)propanoicacid
- DTXSID80390214
- 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
- AKOS000321315
- 876716-20-0
- MFCD07186412
- LS-02088
- 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
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- MDL: MFCD07186412
- Inchi: 1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11)
- InChI Key: BWHMAWHZWZJDKG-UHFFFAOYSA-N
- SMILES: OC(CCN1C(C)=NN=N1)=O
Computed Properties
- Exact Mass: 156.06500
- Monoisotopic Mass: 156.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 450.9±24.0 °C at 760 mmHg
- Flash Point: 226.5±22.9 °C
- Refractive Index: 1.651
- PSA: 80.90000
- LogP: -0.54380
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB216614-250 mg |
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; . |
876716-20-0 | 95% | 250MG |
€151.40 | 2022-06-11 | |
| abcr | AB216614-1 g |
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; . |
876716-20-0 | 95% | 1 g |
€179.70 | 2023-07-20 | |
| abcr | AB216614-5 g |
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; . |
876716-20-0 | 95% | 5g |
€530.60 | 2023-03-08 | |
| TRC | M589560-50mg |
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid |
876716-20-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M589560-100mg |
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid |
876716-20-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M589560-500mg |
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid |
876716-20-0 | 500mg |
$ 230.00 | 2022-06-03 | ||
| abcr | AB216614-1g |
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; . |
876716-20-0 | 95% | 1g |
€179.70 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1264850-1g |
1H-Tetrazole-1-propanoicacid, 5-methyl- |
876716-20-0 | 95% | 1g |
$165 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1264850-1g |
1H-Tetrazole-1-propanoicacid, 5-methyl- |
876716-20-0 | 95% | 1g |
$165 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1264850-1g |
1H-Tetrazole-1-propanoicacid, 5-methyl- |
876716-20-0 | 95% | 1g |
$165 | 2025-02-25 |
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Suppliers
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Recent Advances in the Study of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0): A Comprehensive Research Brief
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, characterized by its tetrazole moiety, has demonstrated potential applications in drug discovery, particularly as a bioisostere for carboxylic acids and as a building block in medicinal chemistry. Recent studies have explored its synthetic utility, pharmacological properties, and role in modulating biological targets, positioning it as a versatile scaffold for therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and structural modifications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid to enhance its pharmacokinetic properties. The research team employed a combination of microwave-assisted synthesis and computational modeling to optimize the compound's solubility and metabolic stability. Their findings revealed that strategic substitutions at the tetrazole ring could significantly improve oral bioavailability while maintaining target engagement, suggesting its potential as a lead compound for further optimization.
In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated the compound's efficacy against drug-resistant bacterial strains. The study utilized 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid as a core structure to develop novel inhibitors of bacterial efflux pumps. Through structure-activity relationship (SAR) analysis, researchers identified key modifications that enhanced antibacterial activity while reducing cytotoxicity, offering promising avenues for addressing antimicrobial resistance challenges.
Ongoing research has also explored the compound's application in neurological disorders. A preclinical study featured in ACS Chemical Neuroscience (2023) investigated its potential as a modulator of glutamate receptors. The tetrazole moiety was found to interact with specific allosteric sites on AMPA receptors, displaying neuroprotective effects in cellular models of excitotoxicity. These findings suggest possible therapeutic applications for conditions such as stroke and neurodegenerative diseases, though further in vivo validation is required.
The compound's role in prodrug development has gained attention in recent pharmaceutical formulation research. A 2024 study in Molecular Pharmaceutics examined its utility as a prodrug linker for various therapeutic agents, capitalizing on its metabolic stability and controlled release properties. The research demonstrated successful application in enhancing the delivery of poorly soluble drugs, with particular promise for oncology therapeutics requiring targeted release profiles.
Analytical chemistry advancements have also contributed to our understanding of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid. Recent developments in mass spectrometry and NMR techniques have enabled more precise characterization of its degradation pathways and metabolite identification. These analytical tools are proving invaluable for quality control in pharmaceutical manufacturing and for understanding the compound's behavior in biological systems.
Looking forward, the diverse applications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid continue to expand across multiple therapeutic areas. Current research efforts are focusing on its potential in targeted drug delivery systems, as a component of PROTACs (proteolysis targeting chimeras), and in the development of novel radiopharmaceuticals. The compound's unique physicochemical properties and synthetic versatility make it a valuable asset in modern drug discovery pipelines, with several derivatives currently under preclinical evaluation for various indications.
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